1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a methanamine group attached to the triazole ring, with trifluoroacetic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate ethylating agent.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Formation of the Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Substituted triazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanamine
- 1-(5-chloro-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
- 1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)ethanamine
Uniqueness
1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid counterion, which can influence its solubility, stability, and reactivity. Additionally, the specific substitution pattern on the triazole ring (bromine and ethyl groups) can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H10BrF3N4O2 |
---|---|
Molecular Weight |
319.08 g/mol |
IUPAC Name |
(5-bromo-2-ethyltriazol-4-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9BrN4.C2HF3O2/c1-2-10-8-4(3-7)5(6)9-10;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
InChI Key |
AYBWIUQBRLBJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)Br)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.